molecular formula C20H21N3O3 B11640533 N-[1-(4-Hydroxy-piperidine-1-carbonyl)-2-pyridin-3-yl-vinyl]-benzamide

N-[1-(4-Hydroxy-piperidine-1-carbonyl)-2-pyridin-3-yl-vinyl]-benzamide

Cat. No.: B11640533
M. Wt: 351.4 g/mol
InChI Key: KRTRHYMULONWQA-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-3-(4-HYDROXYPIPERIDIN-1-YL)-3-OXO-1-(PYRIDIN-3-YL)PROP-1-EN-2-YL]BENZAMIDE is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyridine ring, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-(4-HYDROXYPIPERIDIN-1-YL)-3-OXO-1-(PYRIDIN-3-YL)PROP-1-EN-2-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under basic conditions.

    Introduction of the Pyridine Ring: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Benzamide Group: This step involves the reaction of the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis: Using robotic systems to ensure precision and reproducibility.

    Purification Techniques: Such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-(4-HYDROXYPIPERIDIN-1-YL)-3-OXO-1-(PYRIDIN-3-YL)PROP-1-EN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically with reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions, often using halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Performed under acidic or basic conditions, depending on the desired product.

    Reduction: Conducted in anhydrous solvents to prevent side reactions.

    Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Leads to the formation of hydroxylated or ketone derivatives.

    Reduction: Produces alcohols or amines.

    Substitution: Results in various substituted benzamide derivatives.

Scientific Research Applications

N-[(1Z)-3-(4-HYDROXYPIPERIDIN-1-YL)-3-OXO-1-(PYRIDIN-3-YL)PROP-1-EN-2-YL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-(4-HYDROXYPIPERIDIN-1-YL)-3-OXO-1-(PYRIDIN-3-YL)PROP-1-EN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. It is known to:

    Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Gene Expression: By interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of piperidine, pyridine, and benzamide groups provides unique chemical properties.

    Reactivity: Exhibits distinct reactivity patterns compared to similar compounds, making it valuable for specific applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(Z)-3-(4-hydroxypiperidin-1-yl)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C20H21N3O3/c24-17-8-11-23(12-9-17)20(26)18(13-15-5-4-10-21-14-15)22-19(25)16-6-2-1-3-7-16/h1-7,10,13-14,17,24H,8-9,11-12H2,(H,22,25)/b18-13-

InChI Key

KRTRHYMULONWQA-AQTBWJFISA-N

Isomeric SMILES

C1CN(CCC1O)C(=O)/C(=C/C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCC1O)C(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.